Disperse Blue 102

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Blue 102 involves the following steps :

Diazotization: The process begins with the diazotization of 2-amino-5-nitrothiazole.

Coupling Reaction: The diazonium salt formed is then coupled with N-ethyl-N-hydroxyethyl-m-toluidine to yield the final product.

The reaction conditions typically involve maintaining a low temperature during the diazotization step and controlling the pH during the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves filtration, grinding, and drying to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions

Disperse Blue 102 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can lead to the formation of amines and other derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the azo and thiazole groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Disperse Blue 102 has several scientific research applications:

Chemistry: Used as a dye in various chemical processes and studies.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for potential therapeutic applications due to its chemical properties.

Industry: Widely used in the textile industry for dyeing fibers like acetate and triacetate.

Wirkmechanismus

The mechanism of action of Disperse Blue 102 involves its interaction with molecular targets through its azo and thiazole groups. These interactions can lead to various effects, including changes in color and chemical properties . The specific pathways involved depend on the application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Disperse Blue 106: Another dye with similar applications but different chemical properties.

Disperse Blue 257: Used in similar industrial applications but has a different molecular structure.

Uniqueness

Disperse Blue 102 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and color properties make it particularly valuable in the textile industry .

Biologische Aktivität

Disperse Blue 102 (CAS No. 12222-97-8) is a synthetic dye primarily used in textiles. Its biological activity, particularly concerning mutagenicity, carcinogenicity, and allergenic potential, has been the subject of various studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological effects associated with this compound.

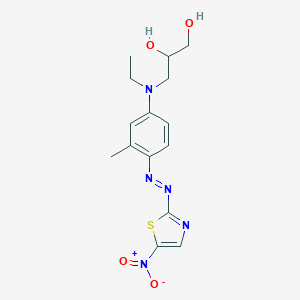

This compound is characterized by its blue-black microcrystalline powder form. It is an azo dye, which means it contains nitrogen-nitrogen double bonds that can undergo reduction to form potentially hazardous aromatic amines. The compound's structure significantly influences its biological activity, particularly its interactions with biological systems.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits weak mutagenic properties. In bacterial assays, it has shown mutagenicity in certain strains of Salmonella typhimurium, particularly in the presence of an exogenous metabolic system. However, it was not mutagenic in several other strains, suggesting a selective interaction with specific metabolic pathways .

Case Studies and Animal Research

-

Animal Studies : Long-term studies conducted on Fischer 344 rats and B6C3F mice have demonstrated an association between Disperse Blue exposure and increased incidences of bladder tumors. In high-dose groups, there was a significant increase in squamous-cell papillomas and carcinomas, alongside urinary bladder calculi .

Study Type Species Dose (ppm) Tumor Incidence Long-term Fischer 344 rats 1250 - 5000 Increased bladder tumors Long-term B6C3F mice 600 - 2500 Increased liver tumors - Human Cases : A case study reported textile dermatitis in a patient following exposure to surgical materials dyed with this compound, highlighting its potential as an allergen . Moreover, studies suggest that disperse dyes can cause allergic reactions, particularly in sensitized individuals .

Ecotoxicity and Environmental Impact

The environmental impact of this compound has been assessed through biodecolorization studies. Research shows that decolorization processes can significantly reduce the ecotoxicity of dye solutions towards microorganisms. For instance, enzymatic treatments have been found effective in detoxifying disperse dye wastewater, leading to reduced chemical oxygen demand (COD) levels .

Summary of Findings

- Mutagenicity : Weakly mutagenic in specific bacterial strains; shows variable results across different assays.

- Carcinogenicity : Associated with increased tumor incidences in animal models; particularly linked to bladder tumors.

- Allergenic Potential : Documented cases of dermatitis suggest potential allergenic properties.

- Environmental Impact : Biodecolorization methods demonstrate effectiveness in reducing ecotoxicity.

Eigenschaften

IUPAC Name |

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCWIIAFGQLMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864323 | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69766-79-6, 12222-97-8 | |

| Record name | Disperse Blue 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69766-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.